An In-depth Technical Guide to 1-Ethylindoline-3-carbaldehyde (CAS 1706463-83-3)
An In-depth Technical Guide to 1-Ethylindoline-3-carbaldehyde (CAS 1706463-83-3)
Introduction and Molecular Overview
1-Ethylindoline-3-carbaldehyde is a heterocyclic compound featuring an indoline core, which is a saturated bicyclic structure composed of a benzene ring fused to a pyrrolidine ring. The presence of an ethyl group at the 1-position (the nitrogen atom) and a carbaldehyde (formyl) group at the 3-position makes it a versatile synthetic intermediate. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural alkaloids and synthetic pharmaceuticals with a wide range of biological activities.[1] This guide will delineate the extrapolated physicochemical properties, a robust synthetic pathway, and potential applications for this compound, providing researchers and drug development professionals with a comprehensive technical resource.
Predicted Physicochemical Properties
The physicochemical properties of 1-Ethylindoline-3-carbaldehyde are predicted based on its structure and comparison with its indole analogue.
| Property | Predicted Value | Rationale/Source |
| CAS Number | 1706463-83-3 | - |
| Molecular Formula | C₁₁H₁₃NO | Based on the addition of two hydrogen atoms to the pyrrole ring of 1-Ethyl-1H-indole-3-carbaldehyde (C₁₁H₁₁NO).[2] |
| Molecular Weight | 175.23 g/mol | Calculated from the molecular formula. The molecular weight of the indole analogue is 173.21 g/mol .[2][3] |
| Appearance | Predicted to be a pale yellow to off-white solid or oil. | Indoline derivatives are often oils or low-melting solids. |
| Solubility | Expected to be soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents.[4] | Similar to its indole precursor. |
| Stability | Likely stable under standard laboratory conditions, but may be sensitive to strong oxidizing agents due to the aldehyde and secondary amine functionalities. | General chemical knowledge of similar structures. |
Synthesis of 1-Ethylindoline-3-carbaldehyde
The synthesis of 1-Ethylindoline-3-carbaldehyde can be logically approached in a two-stage process: first, the synthesis of the precursor 1-Ethyl-1H-indole-3-carbaldehyde, followed by the selective reduction of the indole ring to the indoline.
Synthetic Workflow Diagram
Caption: Synthetic pathway for 1-Ethylindoline-3-carbaldehyde.
Experimental Protocols
The synthesis of the indole precursor is a well-established two-step process involving N-alkylation followed by formylation.[3]
Step 1a: N-Ethylation of Indole
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Materials: Indole, Sodium Hydride (NaH) (60% dispersion in mineral oil), Anhydrous Dimethylformamide (DMF), Iodoethane.
-
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of indole in anhydrous DMF dropwise.
-
Allow the mixture to stir at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add iodoethane dropwise.
-
Let the reaction warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Ethyl-1H-indole.
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Step 1b: Vilsmeier-Haack Formylation of 1-Ethyl-1H-indole
The Vilsmeier-Haack reaction is a highly regioselective method for the formylation of electron-rich aromatic rings like indoles at the C3 position.[3]
-
Materials: 1-Ethyl-1H-indole, Anhydrous Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃).
-
Procedure:
-
In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride dropwise to anhydrous DMF at 0 °C with stirring.[3]
-
After the addition is complete, stir the reagent at 0 °C for 30 minutes.
-
Add a solution of 1-Ethyl-1H-indole in a small amount of anhydrous DMF dropwise to the prepared Vilsmeier reagent, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it onto crushed ice, followed by neutralization with an aqueous solution of sodium hydroxide or sodium carbonate until the solution is alkaline.
-
The precipitated solid product, 1-Ethyl-1H-indole-3-carbaldehyde, can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
-
The reduction of the indole ring to an indoline is a challenging transformation due to the aromatic stability of the indole nucleus.[5] However, several effective methods have been developed. Catalytic hydrogenation is often preferred for its clean reaction profile and atom economy.[6]
Protocol: Catalytic Hydrogenation
This method is adapted from established procedures for the hydrogenation of unprotected indoles.[5][6][7]
-
Materials: 1-Ethyl-1H-indole-3-carbaldehyde, Platinum on carbon (Pt/C, 5-10 wt%), p-Toluenesulfonic acid monohydrate, Solvent (e.g., water or ethanol), Hydrogen gas.
-
Procedure:
-
In a hydrogenation vessel, dissolve 1-Ethyl-1H-indole-3-carbaldehyde and a catalytic amount of p-toluenesulfonic acid monohydrate in the chosen solvent.
-
Add the Pt/C catalyst to the solution.
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen (a moderate pressure of 30-50 bar is often sufficient) and stir the reaction mixture vigorously at room temperature.[1]
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.
-
Neutralize the filtrate with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Ethylindoline-3-carbaldehyde. Purification can be performed by column chromatography if necessary.
-
Alternative Reduction Method: Chemical Reduction
For laboratories not equipped for catalytic hydrogenation, chemical reduction offers a viable alternative.
-
Materials: 1-Ethyl-1H-indole-3-carbaldehyde, Zinc dust, Phosphoric acid (85%).[8]
-
Procedure:
-
To a stirred solution of 1-Ethyl-1H-indole-3-carbaldehyde in 85% phosphoric acid, add zinc dust portion-wise, controlling any exotherm.
-
Heat the reaction mixture with stirring for several hours, monitoring by TLC.
-
After completion, cool the mixture, dilute with water, and neutralize with a strong base (e.g., NaOH pellets or concentrated aqueous solution) while cooling in an ice bath.
-
Extract the product with an organic solvent, wash, dry, and concentrate as described above.
-
Predicted Spectroscopic Characterization
While experimental data is unavailable, the expected spectroscopic features of 1-Ethylindoline-3-carbaldehyde can be predicted.
| Spectroscopy | Predicted Key Features |
| ¹H NMR | - Disappearance of the indole C2-H proton signal. - Appearance of two new aliphatic proton signals for the C2 and C3 protons of the pyrrolidine ring, likely appearing as multiplets. - The aldehyde proton (CHO) signal will be present, likely as a singlet. - Signals for the ethyl group and the aromatic protons will be present. |
| ¹³C NMR | - The C2 and C3 carbons will shift to the aliphatic region compared to their positions in the indole precursor. - The aldehyde carbonyl carbon signal will be present in the downfield region. |
| IR Spectroscopy | - Presence of a C=O stretching band for the aldehyde (around 1660-1700 cm⁻¹). - Presence of C-H stretching bands for the aliphatic and aromatic protons. |
| Mass Spectrometry | - A molecular ion peak corresponding to the calculated molecular weight of 175.23. |
Potential Applications in Drug Development and Research
The indoline scaffold is a cornerstone in medicinal chemistry. Therefore, 1-Ethylindoline-3-carbaldehyde is a promising building block for the synthesis of a variety of biologically active molecules.
-
Intermediate for Pharmaceutical Synthesis: The aldehyde functionality is a versatile handle for further chemical modifications, such as reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.[9]
-
Scaffold for Bioactive Compounds: Indole and indoline derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties.[4][10] The title compound could serve as a starting material for the synthesis of novel compounds with potential therapeutic applications.
-
Probes and Ligands: The indoline structure can be found in ligands for various biological targets. Derivatives of 1-Ethylindoline-3-carbaldehyde could be synthesized and screened for activity against a range of receptors and enzymes.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-Ethylindoline-3-carbaldehyde is not available, general precautions for handling similar chemical structures should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
1-Ethylindoline-3-carbaldehyde, while not extensively documented, represents a valuable and accessible building block for chemical synthesis and drug discovery. This technical guide provides a scientifically sound pathway for its synthesis, based on well-established chemical transformations. The predicted properties and potential applications underscore its utility for researchers and scientists in the field. The detailed protocols offer a practical starting point for the laboratory preparation and subsequent investigation of this promising indoline derivative.
References
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Török, B., et al. (2011). Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water: A Green Solution to a Long-Standing Challenge. Organic Letters. [Link]
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Zhang, Z., et al. (2014). Homogenous Pd-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope and Mechanistic Studies. Journal of the American Chemical Society. [Link]
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Bingül, M. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. [Link]
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El-Sawy, E. (2019). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). 1-Ethyl-1H-indole-3-carbaldehyde. PubChem. [Link]
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Chemspace. (n.d.). 1-ethyl-1H-indole-3-carbaldehyde. [Link]
- Li, J., et al. (2012). Synthetic method for indole-3-carboxaldehyde compounds.
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